molecular formula C9H9ClN2O B504886 2-(6-chloro-1H-benzimidazol-2-yl)ethanol CAS No. 20033-00-5

2-(6-chloro-1H-benzimidazol-2-yl)ethanol

Cat. No.: B504886
CAS No.: 20033-00-5
M. Wt: 196.63g/mol
InChI Key: IZTRYOXAYPCDAP-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-benzimidazol-2-yl)ethanol is a chemical building block of significant interest in medicinal chemistry for constructing novel therapeutic agents. Its core structure is the 1H-benzimidazole scaffold, a privileged pharmacophore in drug discovery known for its wide array of biological activities due to its structural resemblance to naturally occurring purines . This compound is specifically functionalized with a chloro substituent at the 6-position and an ethanol side chain at the 2-position, modifications that are strategically important for enhancing biological activity and optimizing interactions with enzymatic targets . Research into 6-chloro-substituted benzimidazole derivatives has demonstrated considerable potential in developing new antimicrobial and anticancer agents. Specific 6-chloro-1H-benzimidazole compounds have shown potent activity against challenging bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-susceptible S. aureus (MSSA), with efficacy comparable to the antibiotic ciprofloxacin . Furthermore, such derivatives have exhibited strong antifungal activity against Candida albicans and Aspergillus niger . In oncology research, derivatives based on this scaffold have displayed promising anticancer activity against a panel of human cancer cell lines, with potency comparable to established drugs like paclitaxel . The molecular mechanisms underlying these activities are believed to involve the inhibition of critical targets such as dihydrofolate reductase (DHFR), an enzyme essential for bacterial and cancer cell proliferation . Beyond these areas, related benzimidazole structures are also actively investigated as potent inhibitors of acetylcholinesterase (AChE) for potential application in neurodegenerative diseases such as Alzheimer's , and as novel cytostatic agents that modulate key kinase signaling pathways, including JAK/STAT, to induce apoptosis in cancer cells . This makes this compound a versatile and valuable intermediate for researchers engaged in the synthesis and discovery of new bioactive molecules.

Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTRYOXAYPCDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-benzimidazol-2-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(6-chloro-1H-benzimidazol-2-yl)acetaldehyde or 2-(6-chloro-1H-benzimidazol-2-yl)acetic acid .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
2-(6-chloro-1H-benzimidazol-2-yl)ethanol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions, leading to the formation of diverse derivatives that have enhanced properties for specific applications.

Industrial Use
In the chemical industry, this compound is utilized in developing new materials and chemical processes. Its versatility makes it suitable for creating novel compounds with desired physical and chemical properties, contributing to advancements in material science.

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of benzimidazole compounds can act against various bacterial strains, making them potential candidates for new antibiotic therapies .

Pharmacological Research
The compound is also being investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its mechanism of action involves interactions with molecular targets, including enzymes and receptors, which may lead to modulation of biological activity .

Case Study: Antibacterial Activity

A study synthesized several benzimidazole derivatives and tested their antibacterial efficacy against resistant strains. The results demonstrated that compounds similar to this compound showed significant inhibition of bacterial growth, suggesting its utility as a lead compound in antibiotic development .

Medicinal Applications

Therapeutic Agent Development
The exploration of this compound as a therapeutic agent has gained traction in recent years. Its derivatives have been evaluated for their anti-inflammatory and analgesic properties, showing promising results comparable to standard medications like diclofenac and indomethacin .

Case Study: Anti-inflammatory Activity

In one study, several benzimidazole derivatives were synthesized and tested for their anti-inflammatory effects using animal models. The findings indicated that certain derivatives exhibited significant reductions in inflammation markers, highlighting the therapeutic potential of compounds related to this compound .

Summary of Key Findings

Application AreaSpecific UsesNotable Findings
Chemistry Building block for heterocyclic compoundsEssential for synthesizing complex structures
Biology Antimicrobial and antifungal researchEffective against resistant bacterial strains
Medicine Development of anti-inflammatory agentsComparable efficacy to standard medications

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-benzimidazol-2-yl)ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, and additional heterocycles. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Notable Properties
2-(6-Chloro-1H-benzimidazol-2-yl)ethanol C₈H₇ClN₂O 182.61 6-Cl, 2-ethanol Benzimidazole, -CH₂CH₂OH Hydrochloride form improves solubility; hydrogen bonding potential
(6-Chloro-1H-benzimidazol-2-yl)methanol C₈H₇ClN₂O 182.61 6-Cl, 2-methanol Benzimidazole, -CH₂OH Shorter alkyl chain reduces steric bulk; used in oxidation studies
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone C₉H₇ClN₂O 194.62 6-Cl, 2-ethanone Benzimidazole, -COCH₃ Ketone group enhances electrophilicity; used in condensation reactions
(5,6-Dichloro-1H-benzimidazol-2-yl)methanol C₈H₆Cl₂N₂O 217.05 5,6-Cl, 2-methanol Benzimidazole, -CH₂OH Dual chloro groups increase electron withdrawal; impacts π-π stacking
2-((5-(4-(6-Chloro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethan-1-one (5n) C₂₅H₁₈Cl₃N₅OS 550.86 6-Cl, triazole, dichlorophenyl Benzimidazole, triazole, ketone Hybrid structure enhances antifungal activity; complex hydrogen bonding

Substituent Effects on Reactivity and Bioactivity

  • Chlorine Position: The 6-chloro substituent in the target compound is critical for electronic modulation. In contrast, 5,6-dichloro analogs (e.g., (5,6-dichloro-1H-benzimidazol-2-yl)methanol) exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Functional Groups: Ethanol vs. Methanol: The ethanol group in the target compound provides a longer alkyl chain, enhancing hydrogen bonding versatility compared to methanol derivatives . Ketone vs. Hydroxyl: 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone’s ketone group facilitates reactions like Schiff base formation, unlike the hydroxyl group in the target compound .

Biological Activity

2-(6-chloro-1H-benzimidazol-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Biological Activity

The compound is primarily known for its antimicrobial , anticancer , and anti-inflammatory properties. Benzimidazole derivatives, such as this compound, have been extensively studied for their ability to interact with various biological targets, leading to a broad spectrum of pharmacological effects.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Cell Cycle Modulation : It has been shown to induce apoptosis in cancer cells by affecting cell cycle regulation.
  • Antibacterial Activity : The compound exhibits antimicrobial effects by interfering with bacterial enzyme functions.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. A study assessed its effectiveness against common bacterial strains, yielding the following results:

MicroorganismMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus50 μg/mL15
Escherichia coli100 μg/mL12
Candida albicans75 μg/mL10

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 20 to 50 μM across different cell lines, indicating its potential as a chemotherapeutic agent.

The mechanism involves the activation of caspases and modulation of apoptotic signaling pathways, leading to increased cell death in malignant cells .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound had one of the highest inhibitory effects against tested bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .
  • Cancer Research : In a study published in a peer-reviewed journal, researchers investigated the anticancer properties of various benzimidazole derivatives. They found that this compound significantly reduced tumor cell viability in vitro and showed promise in vivo in animal models .

Pharmacokinetics and Toxicity

While the pharmacokinetic profile of this compound is still under investigation, preliminary data suggest favorable absorption and distribution characteristics due to its polar nature. Toxicity studies have indicated a relatively low toxicity profile at therapeutic doses; however, further studies are required to fully assess its safety in clinical settings .

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(6-chloro-1H-benzimidazol-2-yl)ethanol, and how are purification challenges addressed?

Methodological Answer:
The synthesis typically involves condensation of 6-chloro-1H-benzimidazole precursors with ethylene glycol derivatives. A reflux reaction with acetyl chloride (or analogous reagents) under controlled temperatures (e.g., 80–100°C for 2–6 hours) is a key step, followed by quenching with ice-cold water to precipitate the product . Purification often employs recrystallization using methanol or ethanol to remove unreacted starting materials and byproducts. For example, post-reaction filtration and sequential washing with cold solvents enhance purity, as demonstrated in benzimidazole derivative syntheses .

Advanced: How can X-ray crystallography and SHELX software validate the molecular structure and hydrogen-bonding networks of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving the compound’s 3D structure. SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and hydrogen-bonding motifs. Graph-set analysis (as per Etter’s formalism) can classify hydrogen-bonding patterns (e.g., D(2) or R₂²(8) motifs), which are essential for understanding supramolecular packing . For example, intermolecular O–H···N interactions between the ethanol moiety and benzimidazole nitrogen may stabilize the crystal lattice .

Basic: What physicochemical properties (e.g., pKa, solubility) are experimentally determined for this compound, and how?

Methodological Answer:

  • pKa : Determined via potentiometric titration in aqueous or mixed solvents (e.g., water:ethanol) to assess protonation sites on the benzimidazole ring and hydroxyl group .
  • Solubility : Measured using shake-flask methods in solvents like DMSO, ethanol, or phosphate buffers, followed by HPLC or UV-Vis quantification .
  • Density : Calculated from crystal structure data or experimentally via pycnometry . Predicted values (e.g., 1.62 g/cm³) should be validated against experimental measurements .

Advanced: How is the compound’s biological activity against voltage-gated proton channels (Hv1) mechanistically evaluated in cancer models?

Methodological Answer:

  • Channel Inhibition Assays : Patch-clamp electrophysiology quantifies Hv1 current suppression in Jurkat T cells treated with this compound. Dose-response curves (IC₅₀) are generated using Zn²+ as a positive control .
  • Apoptosis Validation : Intracellular pH is monitored via fluorescent probes (e.g., BCECF-AM), while annexin V/PI staining and flow cytometry confirm apoptosis after 48-hour exposure .
  • Control Experiments : Include Hv1-knockout cells to isolate compound-specific effects from background acidification .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities at λ = 254 nm .
  • NMR : ¹H/¹³C NMR confirms functional groups (e.g., –CH₂OH at δ ~3.7 ppm; benzimidazole aromatic protons at δ ~7.5–8.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 212.05 for [M+H]⁺) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Core Modifications : Introduce substituents at the benzimidazole C5/C6 positions (e.g., –F, –CH₃) to enhance Hv1 binding affinity. Compare activity using electrophysiology .
  • Ethanol Moiety Replacement : Substitute the –CH₂OH group with bioisosteres (e.g., –CF₂OH) to improve metabolic stability. Assess via liver microsome assays .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with Hv1 channel residues (e.g., Arg211, Asp112), guiding synthetic priorities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended in SDS guidelines .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of ethanol-derived vapors .
  • Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

Advanced: How does hydrogen-bonding topology influence the compound’s stability in solid-state formulations?

Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate thermal stability with hydrogen-bond strength. For instance, strong O–H···N bonds (as in Etter’s graph sets) may elevate melting points (>200°C) and reduce hygroscopicity . Dynamic vapor sorption (DVS) tests further assess moisture uptake, which is critical for pharmaceutical storage .

Basic: What computational tools predict the compound’s solubility and partition coefficient (logP)?

Methodological Answer:

  • logP Prediction : Use Schrodinger’s QikProp or ACD/Labs software with atom-based contributions, validated against shake-flask experimental data .
  • Solubility Parameters : Hansen solubility parameters (δD, δP, δH) computed via COSMO-RS guide solvent selection for recrystallization .

Advanced: How can cryo-EM or molecular dynamics (MD) simulations elucidate Hv1 channel modulation by this compound?

Methodological Answer:

  • Cryo-EM : Resolve Hv1-compound complexes at near-atomic resolution (≤3 Å) to identify binding pockets .
  • MD Simulations : CHARMM or AMBER forcefields simulate ligand-channel interactions over 100-ns trajectories, highlighting key residues (e.g., Asp185) involved in proton translocation blockage .

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